5-(4-Bromophenyl)-1,2,4-triazin-3-amine chemical properties
5-(4-Bromophenyl)-1,2,4-triazin-3-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 5-(4-Bromophenyl)-1,2,4-triazin-3-amine
Introduction: The 1,2,4-Triazine Core in Modern Chemistry
The 1,2,4-triazine scaffold is a privileged six-membered heterocyclic motif that has garnered significant attention from the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] As aza-analogs of pyrimidines, these electron-deficient ring systems serve as versatile building blocks for the synthesis of compounds with a wide spectrum of biological activities.[2] The strategic placement of substituents on the triazine core allows for the fine-tuning of steric and electronic properties, leading to potent agents with activities including anticancer, antimicrobial, antiviral, and neuroprotective effects.[2][3]
This guide focuses on 5-(4-Bromophenyl)-1,2,4-triazin-3-amine , a key intermediate that embodies the synthetic potential of this class. The molecule is trifunctional, featuring a nucleophilic amino group, an electron-poor triazine ring, and a bromophenyl moiety ripe for cross-coupling reactions. This unique combination of reactive sites makes it an exceptionally valuable starting material for generating diverse chemical libraries aimed at drug discovery and the development of functional organic materials. This document serves as a technical resource for researchers, providing a comprehensive overview of its chemical properties, synthesis, reactivity, and proven applications in synthetic protocols.
Chemical Identity and Physicochemical Properties
Proper characterization begins with a clear identification of the molecule's fundamental properties. 5-(4-Bromophenyl)-1,2,4-triazin-3-amine is a solid at room temperature, and its identity is established by the following identifiers and properties.
Caption: 2D Structure of 5-(4-Bromophenyl)-1,2,4-triazin-3-amine.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 65943-30-8 | Commercial Supplier |
| Molecular Formula | C₉H₇BrN₄ | PubChemLite[4] |
| Molecular Weight | 251.08 g/mol | Commercial Supplier |
| Monoisotopic Mass | 249.98541 Da | PubChemLite[4] |
| Appearance | White to off-white solid (predicted) | Inferred |
| Melting Point | Not available. Related compounds like 6-(4-Bromophenyl)-3-hydrazinyl-1,2,4-triazine melt at 228-230 °C.[5] | N/A |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF; limited solubility in alcohols and chlorinated solvents; insoluble in water. | Inferred from related structures[6][7] |
| XlogP (Predicted) | 1.2 | PubChemLite[4] |
Synthesis and Reactivity
Plausible Synthetic Pathway
The causality for this choice is clear:
-
Simplicity and Convergence: This is a one-step cyclocondensation that efficiently assembles the triazine core from commercially available or easily accessible starting materials.
-
High Atom Economy: The reaction primarily releases water as a byproduct, making it an efficient transformation.
-
Versatility: This method is broadly applicable to a wide range of substituted aryl glyoxals, allowing for the synthesis of a large library of 5-aryl-1,2,4-triazines.
Caption: Proposed synthetic workflow for the target compound.
Chemical Reactivity
The molecule's utility stems from its three distinct reactive domains, which can be addressed with high selectivity. This multi-handle nature is a significant advantage for medicinal chemists engaged in structure-activity relationship (SAR) studies.
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The Amino Group (C3-NH₂): This group is a potent nucleophile. It readily participates in reactions such as:
-
Acylation/Sulfonylation: Forms amides and sulfonamides, allowing for the introduction of a vast array of functional groups.
-
Alkylation: Can be selectively mono- or di-alkylated.
-
Schiff Base Formation: Condenses with aldehydes and ketones to form imines, which can be further reduced to secondary amines.
-
-
The Bromophenyl Group (C5-Ar-Br): The carbon-bromine bond is a classic handle for transition-metal-catalyzed cross-coupling reactions. This is arguably its most powerful feature for generating molecular diversity. Key reactions include:
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Suzuki-Miyaura Coupling: Reacts with boronic acids/esters to form new C-C bonds, enabling the introduction of other aryl, heteroaryl, or alkyl groups.
-
Heck Coupling: Couples with alkenes.
-
Sonogashira Coupling: Couples with terminal alkynes.
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Buchwald-Hartwig Amination: Forms new C-N bonds with amines.
-
-
The 1,2,4-Triazine Ring: As an electron-deficient heterocycle, the ring itself can undergo specific transformations:
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Nucleophilic Aromatic Substitution (SNAr): While the amino group is deactivating, substitution at the C6 position is theoretically possible with very strong nucleophiles under harsh conditions, though this is less common.
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Inverse-Electron-Demand Diels-Alder Reactions: The triazine can act as the diene component in cycloadditions with electron-rich dienophiles, often leading to the formation of pyridine derivatives after nitrogen extrusion.
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Caption: Key reactivity sites on the molecule.
Spectral Data and Characterization
While experimental spectra for this specific compound are not published, its structure allows for reliable prediction of its key spectral features. These predictions are crucial for researchers to confirm the identity and purity of their synthesized material.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | ~8.5-9.0 ppm: Singlet, 1H (proton at C6 of the triazine ring).~7.6-8.0 ppm: Two sets of doublets (AA'BB' system), 4H total (aromatic protons of the 4-bromophenyl ring).~6.5-7.5 ppm: Broad singlet, 2H (protons of the NH₂ group, may exchange with D₂O). |
| ¹³C NMR | ~160-165 ppm: C3 (carbon attached to the amino group).~150-155 ppm: C5 (carbon attached to the bromophenyl group).~145-150 ppm: C6 (protonated carbon of the triazine ring).~125-135 ppm: Aromatic carbons of the bromophenyl ring, including the C-Br ipso-carbon at the lower field end of this range. |
| Mass Spec. (ESI+) | [M+H]⁺: Predicted m/z at 250.99269.Isotopic Pattern: A characteristic ~1:1 ratio for the M and M+2 peaks due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[4] |
| IR Spectroscopy | 3300-3500 cm⁻¹: Two distinct N-H stretching bands (asymmetric and symmetric) for the primary amine.~1620-1680 cm⁻¹: N-H scissoring (bending) vibration.~1500-1600 cm⁻¹: C=N and C=C stretching vibrations from the triazine and phenyl rings.~1000-1100 cm⁻¹: C-Br stretching vibration. |
Field-Proven Experimental Protocol: Suzuki-Miyaura Cross-Coupling
To illustrate the synthetic utility of 5-(4-Bromophenyl)-1,2,4-triazin-3-amine, this section provides a robust, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction. This procedure is fundamental for any researcher aiming to use this molecule as a scaffold for library synthesis.
Objective: To synthesize 5-(4'-methyl-[1,1'-biphenyl]-4-yl)-1,2,4-triazin-3-amine via palladium-catalyzed cross-coupling.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium(II) precatalyst (like Pd(OAc)₂) and a phosphine ligand (like SPhos or XPhos) is chosen. The precatalyst is reduced in situ to the active Pd(0) species. Bulky, electron-rich phosphine ligands are essential; they promote the rate-limiting oxidative addition step with the aryl bromide and facilitate the final reductive elimination.[8]
-
Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is critical. It activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[9] Cesium carbonate is often more effective for less reactive substrates due to its higher solubility and basicity.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is used. The organic solvent solubilizes the aryl bromide and catalyst complex, while water is essential for dissolving the base and facilitating the formation of the active boronate species.[10] Degassing the solvent is a critical self-validating step to prevent the oxidation of the Pd(0) catalyst by atmospheric oxygen, which would deactivate it.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-(4-Bromophenyl)-1,2,4-triazin-3-amine (1.0 equiv, e.g., 251 mg, 1.0 mmol), (4-methylphenyl)boronic acid (1.2 equiv, 163 mg, 1.2 mmol), and potassium carbonate (3.0 equiv, 415 mg, 3.0 mmol).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv, 4.5 mg, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 equiv, 16.4 mg, 0.04 mmol).
-
Solvent Addition and Degassing: Add a pre-degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total). The system is then subjected to three cycles of vacuum backfilling with the inert gas. This step is crucial to ensure an oxygen-free atmosphere.
-
Reaction: The flask is sealed and heated to 80-100 °C in an oil bath with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to yield the pure biaryl product.
Conclusion
5-(4-Bromophenyl)-1,2,4-triazin-3-amine is a high-value chemical scaffold that offers researchers a powerful platform for innovation. Its trifunctional nature—a nucleophilic amine, a reactive aryl bromide, and an electron-deficient heterocycle—provides three distinct and orthogonal handles for chemical modification. This guide has outlined its core chemical properties, a logical synthetic approach, and its predictable reactivity. The provided Suzuki coupling protocol exemplifies how this compound can be effectively utilized to generate novel and complex molecular architectures. For scientists in drug discovery and materials science, 5-(4-Bromophenyl)-1,2,4-triazin-3-amine is not merely a molecule, but a gateway to vast and unexplored chemical space.
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